molecular formula C25H26N6O2 B10942231 [6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10942231
M. Wt: 442.5 g/mol
InChI Key: HZNIPLGVAWLRSA-UHFFFAOYSA-N
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Description

[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a methoxyphenyl group and a pyridylmethyl piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde . This intermediate is synthesized through a Friedlander condensation reaction involving 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and cyanoacetamide .

The final compound is obtained by reacting the intermediate with 4-(3-pyridylmethyl)piperazine under appropriate conditions. The reaction typically involves the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Mechanism of Action

The mechanism of action of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase 1 (PARP-1), and activate apoptotic pathways by inducing caspase activation . These actions result in the modulation of cellular processes, including cell proliferation and apoptosis .

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H26N6O2/c1-29-24-22(16-27-29)21(14-23(28-24)19-5-7-20(33-2)8-6-19)25(32)31-12-10-30(11-13-31)17-18-4-3-9-26-15-18/h3-9,14-16H,10-13,17H2,1-2H3

InChI Key

HZNIPLGVAWLRSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CN=CC=C5

Origin of Product

United States

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